molecular formula C16H14Cl2OS B3025103 2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-49-9

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B3025103
CAS No.: 898780-49-9
M. Wt: 325.3 g/mol
InChI Key: QNQWZBJPURGBKZ-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS and a molecular weight of 325.25 g/mol . It is characterized by the presence of two chlorine atoms and a thiomethyl group attached to a phenyl ring, making it a unique compound with specific chemical properties.

Preparation Methods

The synthesis of 2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves several steps, typically starting with the chlorination of a suitable precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The thiomethyl group is introduced through a nucleophilic substitution reaction using a thiol compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The chlorine atoms and thiomethyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone can be compared with other similar compounds, such as:

The uniqueness of 2’,5’-Dichloro-3-(2-thiomethylphenyl)propiophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQWZBJPURGBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644345
Record name 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-49-9
Record name 1-Propanone, 1-(2,5-dichlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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